Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Description
Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a thiophene-based derivative featuring a sulfamoyl linkage to a 2,5-dimethoxyphenyl group and a 4-methylphenyl substituent at the 4-position of the thiophene ring. The sulfamoyl group enhances hydrogen-bonding capacity, while the methoxy and methyl substituents modulate lipophilicity and steric effects, influencing bioavailability and target interaction .
Properties
IUPAC Name |
ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6S2/c1-5-29-22(24)20-21(17(13-30-20)15-8-6-14(2)7-9-15)31(25,26)23-18-12-16(27-3)10-11-19(18)28-4/h6-13,23H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDHEUCRJQNXLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including anti-inflammatory and anticancer effects, alongside relevant research findings and data tables.
Chemical Structure and Properties
- Molecular Formula : C22H23N O6S
- Molecular Weight : 461.6 g/mol
- CAS Number : 946322-81-2
The compound features a thiophene ring substituted with a sulfamoyl group and an ethyl carboxylate moiety, which contributes to its biological activity.
1. Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer properties:
- Mechanism of Action : The compound is believed to interact with specific molecular targets involved in cancer cell proliferation and survival. It may inhibit key enzymes or modulate receptor activity, leading to reduced tumor growth.
- Case Study : In vitro assays demonstrated that this compound has a significant inhibitory effect on various cancer cell lines. For instance, it showed an IC50 value of less than 50 µM against breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC3) .
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- In Vitro Studies : this compound was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential use in treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Assay Type | Cell Line/Model | IC50 Value (µM) |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | In Vitro | < 50 |
| Anticancer | PC3 (Prostate Cancer) | In Vitro | < 50 |
| Anti-inflammatory | Macrophage Model | LPS-stimulated | Significant Inhibition |
Synthesis and Mechanistic Insights
The synthesis of this compound involves multi-step organic reactions that ensure high yields and purity. The general synthetic route includes:
- Formation of the thiophene ring.
- Introduction of the sulfamoyl group.
- Esterification to form the ethyl carboxylate.
These steps are typically carried out under controlled conditions to optimize the reaction outcomes.
Comparison with Similar Compounds
Table 2: Physical Properties and Crystallographic Data
Key Observations:
- The target compound’s sulfamoyl group may form stronger hydrogen bonds than sulfanyl or cyano groups, as seen in , influencing crystal packing and stability.
- Chlorophenyl derivatives (e.g., 4a) exhibit higher melting points (~192–194°C) due to enhanced intermolecular forces compared to alkyl-substituted analogs .
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions are required?
The compound can be synthesized via sulfamoylation and condensation reactions. A typical route involves:
- Step 1 : Reacting a thiophene-2-carboxylate precursor with a sulfamoyl chloride derivative (e.g., 2,5-dimethoxyphenylsulfamoyl chloride) in anhydrous DMF under reflux (5–6 hours, 80–90°C) .
- Step 2 : Purification via recrystallization from dioxane or ethanol to isolate the product. Yields range from 60–75% depending on stoichiometric ratios and solvent choice .
Key Considerations : Use nitrogen atmosphere to prevent oxidation, and monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .
Q. Which spectroscopic and analytical methods are critical for structural confirmation?
- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm sulfamoyl (-SO₂NH-) and aromatic substituents. Expected signals: δ 1.2–1.4 ppm (ethyl ester CH₃), δ 6.8–7.5 ppm (aryl protons) .
- IR : Peaks at ~1700 cm⁻¹ (ester C=O), ~1340/1160 cm⁻¹ (sulfonamide S=O), and ~1250 cm⁻¹ (methoxy C-O) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragment patterns .
Q. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to avoid skin/eye contact (classified as Category 2 skin/eye irritant) .
- Ventilation : Use fume hoods due to potential respiratory toxicity (Specific Target Organ Toxicity, STOT-SE 3) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can contradictory NMR data (e.g., unexpected splitting or shifts) be resolved during characterization?
- Deuterated Solvents : Use DMSO-d₆ to resolve proton exchange broadening in sulfonamide NH groups .
- 2D NMR : Perform HSQC and HMBC to assign ambiguous signals, particularly for overlapping aryl protons .
- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to confirm assignments .
Q. What strategies improve synthetic yield in multi-step reactions involving this compound?
- Catalytic Optimization : Use ZnCl₂ or K₂CO₃ to enhance sulfamoylation efficiency (yield increases by 15–20%) .
- Solvent Selection : Replace DMF with DMA (dimethylacetamide) to reduce side reactions in polar aprotic conditions .
- Temperature Control : Maintain reflux at 85°C ± 2°C to minimize thermal degradation of the thiophene ring .
Q. How do electronic effects of substituents (e.g., methoxy vs. methyl groups) influence reactivity in downstream derivatization?
- Electron-Donating Groups (e.g., 2,5-dimethoxy) : Enhance electrophilic substitution at the thiophene 5-position, facilitating coupling reactions (e.g., Suzuki-Miyaura) .
- Steric Effects : Bulkier 4-methylphenyl groups reduce reaction rates in SNAr (nucleophilic aromatic substitution) by ~30% compared to unsubstituted analogs .
Methodology : Use Hammett σ constants to predict substituent effects on reaction kinetics .
Q. What challenges arise when scaling synthesis from milligram to gram quantities?
- Purification : Column chromatography becomes impractical; switch to fractional crystallization (ethanol/water 3:1) with >95% purity .
- Exothermic Reactions : Implement gradual reagent addition and cooling baths to manage heat generation in larger batches .
- Byproduct Formation : Monitor for sulfonic acid derivatives (via HPLC) if sulfamoylation is incomplete .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
